1-(Methyl(2-piperidinoethyl)amino)-3-(o-tolyloxy)-2-propanol dihydrochloride
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Overview
Description
1-(Methyl(2-piperidinoethyl)amino)-3-(o-tolyloxy)-2-propanol dihydrochloride is a chemical compound that may have applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound’s structure suggests it could be involved in interactions with biological systems, potentially serving as a pharmaceutical agent or a chemical intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methyl(2-piperidinoethyl)amino)-3-(o-tolyloxy)-2-propanol dihydrochloride typically involves multiple steps, including the formation of the piperidinoethylamine moiety and the attachment of the o-tolyloxy group. Common reagents might include piperidine, methylating agents, and o-tolyl derivatives. Reaction conditions often involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, utilizing large reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the compound. Techniques such as crystallization, distillation, and chromatography might be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Methyl(2-piperidinoethyl)amino)-3-(o-tolyloxy)-2-propanol dihydrochloride may undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing agents could modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
1-(Methyl(2-piperidinoethyl)amino)-3-(o-tolyloxy)-2-propanol dihydrochloride could have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potentially as a tool to study biological pathways or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly if it exhibits pharmacological activity.
Industry: Use in the production of other chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might interact with receptors, enzymes, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays, cellular assays, and in vivo studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other piperidine derivatives, tolyloxy compounds, or amino alcohols. Examples could be:
- 1-(2-Piperidinoethyl)-2-methyl-3-(o-tolyloxy)propane
- 1-(Methyl(2-piperidinoethyl)amino)-2-propanol
- 3-(o-Tolyloxy)-2-propanol
Uniqueness
The uniqueness of 1-(Methyl(2-piperidinoethyl)amino)-3-(o-tolyloxy)-2-propanol dihydrochloride would lie in its specific combination of functional groups and their spatial arrangement, which could confer unique chemical and biological properties.
Properties
CAS No. |
22820-36-6 |
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Molecular Formula |
C18H32Cl2N2O2 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-(2-methylphenoxy)-3-[methyl(2-piperidin-1-ylethyl)amino]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C18H30N2O2.2ClH/c1-16-8-4-5-9-18(16)22-15-17(21)14-19(2)12-13-20-10-6-3-7-11-20;;/h4-5,8-9,17,21H,3,6-7,10-15H2,1-2H3;2*1H |
InChI Key |
YHJXZBCRVQWVPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN(C)CCN2CCCCC2)O.Cl.Cl |
Origin of Product |
United States |
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